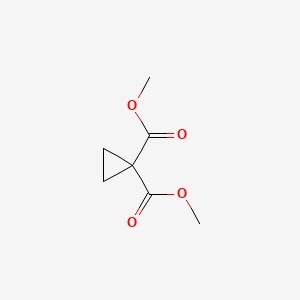
Dimethyl cyclopropane-1,1-dicarboxylate
Cat. No. B1304618
Key on ui cas rn:
6914-71-2
M. Wt: 158.15 g/mol
InChI Key: PWLLZZMFFZUSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05886219
Procedure details


The glass pipe of the above-described apparatus is charged with 600 ml of the ion exchanger LEWATIT® SP 112 (in the H+ form) and closed on both sides by sintered glass disks. The glass flask contains 500 g of dimethyl cyclopropane-1,1-dicarboxylate (MOD, 98.8%, 3.12 mol) and 750 ml of demineralized water. At a reduced pressure of 700 mbar the contents is heated to boiling (89°-92° C.), the liquids being recirculated by pumping from the flask via the ion exchanger column. At a reflux ratio of from 8:1-15:1 methanol distills off at from 56°-58° C. After 9-10 hours the saponification is complete. After cooling, the apparatus is flushed with water. The combined aqueous solutions are then extracted with 750 ml and twice with 250 ml of methyl t-butyl ether. The ether removed by largely distillation and replaced by 850 ml of toluene. The ether is then removed by distillation completely, and CDA crystallizes in the process. The crystals are removed by filtration, washed with toluene and dried. The final weight and the analytical data are shown in Table 1.
[Compound]
Name
ion
Quantity
600 mL
Type
reactant
Reaction Step One

[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:8]([O:10]C)=[O:9])([C:4]([O:6]C)=[O:5])[CH2:3][CH2:2]1>O>[C:1]1([C:8]([OH:10])=[O:9])([C:4]([OH:6])=[O:5])[CH2:3][CH2:2]1
|
Inputs


Step One
[Compound]
|
Name
|
ion
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
H+
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)(C(=O)OC)C(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
closed on both sides by sintered glass disks
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
At a reduced pressure of 700 mbar the contents is heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(89°-92° C.)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
At a reflux ratio of from 8:1-15:1 methanol distills off at from 56°-58° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the apparatus is flushed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous solutions are then extracted with 750 ml and twice with 250 ml of methyl t-butyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether removed by largely distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether is then removed by distillation completely
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
CDA crystallizes in the process
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals are removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
9.5 (± 0.5) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CC1)(C(=O)O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

